2-(2-Methoxypyridin-4-yl)acetonitrile

Description

Contextualization within Pyridine-Based Chemical Structures

Pyridine (B92270) (C₅H₅N) is a heterocyclic aromatic organic compound that is structurally similar to benzene, with one methine group replaced by a nitrogen atom. chemicalbook.com This substitution is foundational to its chemical character and utility. The nitrogen atom imparts basicity and polarity to the ring, and its lone pair of electrons can participate in hydrogen bonding, a critical interaction in biological systems. nih.gov This feature often enhances the pharmacokinetic properties of drug candidates. nih.gov Consequently, the pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in over 7,000 existing drug candidates. nih.govnih.gov

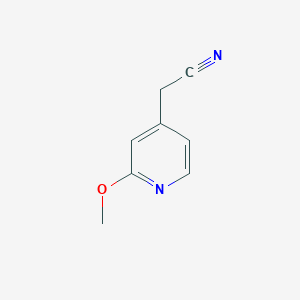

The structure of 2-(2-Methoxypyridin-4-yl)acetonitrile is a prime example of a functionalized pyridine. It features:

A pyridine core , providing the fundamental aromatic and basic properties.

A methoxy (B1213986) group (-OCH₃) at the 2-position. Methoxy groups are common in medicinal chemistry as they can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets.

An acetonitrile (B52724) group (-CH₂CN) at the 4-position. The acetonitrile moiety is a versatile functional group in organic synthesis. researchgate.net Its acidic methylene (B1212753) protons and the electrophilic carbon of the nitrile group allow it to serve as a key synthon for constructing a variety of other chemical structures, particularly heterocyclic rings. researchgate.net

The specific arrangement of these groups makes the compound a tailored intermediate. For instance, the acetonitrile group can be used as a handle to build new ring systems fused to or substituted on the pyridine core, a common strategy in the development of novel therapeutics.

Overview of Research Significance and Academic Relevance

The primary significance of this compound in academic and industrial research lies in its utility as a synthetic intermediate for the creation of high-value compounds, particularly those with potential therapeutic applications. Its structure is not typically associated with direct biological activity itself but is designed for facile conversion into more elaborate molecules.

A prominent example of its application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. This class of compounds is of significant interest in drug discovery for its diverse biological activities. Specifically, this compound has been documented as a key starting material in the preparation of potent and selective Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors .

The synthesis involves a condensation reaction between this compound and a substituted pyrazole (B372694) derivative to construct the core pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic system serves as the foundation for molecules designed to modulate the activity of IRAK4, a key protein involved in inflammatory and immune signaling pathways. The development of IRAK4 inhibitors is a major focus in the search for treatments for autoimmune diseases, such as rheumatoid arthritis and lupus, as well as certain types of cancer. The use of this specific acetonitrile derivative allows for the precise installation of the required 2-methoxypyridin-4-yl group onto the final inhibitor structure, a feature often crucial for achieving high potency and selectivity.

Historical Perspective of Related Compounds in Scientific Literature

The story of this compound is rooted in the broader history of pyridine chemistry. Pyridine was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. nih.govnih.gov However, its correct chemical structure was not determined for several decades, with Wilhelm Körner and James Dewar elucidating it in 1869 and 1871, respectively. nih.govnih.gov

The first laboratory synthesis of a pyridine compound was reported in 1876 by William Ramsay, who passed a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. sci-hub.ru A more versatile and enduring method, the Hantzsch pyridine synthesis, was developed in 1881 by Arthur Hantzsch. sci-hub.ru These foundational discoveries opened the door to the systematic exploration of pyridine and its derivatives.

Throughout the 20th and 21st centuries, the pyridine ring has become an integral component of numerous important molecules. In nature, it is found in essential compounds like the B vitamins niacin (nicotinic acid) and pyridoxine (B80251) (vitamin B6). nih.gov In pharmaceuticals, the pyridine scaffold is present in a vast array of drugs with diverse applications, including:

Isoniazid : An antibiotic used to treat tuberculosis.

Omeprazole : A proton pump inhibitor for treating acid reflux and ulcers.

Imatinib : A kinase inhibitor used in cancer therapy. nih.govnih.gov

Amlodipine : A calcium channel blocker for managing high blood pressure. nih.gov

The development of functionalized pyridines like this compound is a modern extension of this long history. It represents a shift from discovering naturally occurring pyridines to the rational design and synthesis of highly specific pyridine-based building blocks tailored for constructing complex, targeted molecules for contemporary chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPGFBRREADSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700021 | |

| Record name | (2-Methoxypyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764708-18-1 | |

| Record name | (2-Methoxypyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Methoxypyridin 4 Yl Acetonitrile and Its Derivatives

Advanced Synthetic Routes to the Core Structure

The synthesis of 2-(2-Methoxypyridin-4-yl)acetonitrile and its analogues is typically achieved through strategically planned pathways that build the molecule step-by-step. These routes often begin with simpler, commercially available pyridine (B92270) derivatives that are functionalized sequentially.

Catalytic Approaches in Synthesis

Catalysis plays a important role in the efficient synthesis of pyridine derivatives. While direct catalytic routes to this compound are not extensively documented in isolation, the principles are drawn from related syntheses of functionalized nitriles and pyridines. For instance, the synthesis of acrylonitrile (B1666552) from acetonitrile (B52724) and methanol (B129727) has been achieved using basic metal oxide catalysts, such as Fe/MgO. researchgate.net In these reactions, the catalyst's basic sites are understood to abstract a proton from acetonitrile, which is often the rate-determining step, enabling subsequent bond formation. researchgate.net

In the broader context of synthesizing complex heterocyclic molecules, transition metals are also employed. For example, cobalt(II) chloride has been observed to catalyze the unexpected cyclization of a precursor to form a 1,3,4-oxadiazole (B1194373) derivative containing a pyridine moiety, highlighting the potential of metal catalysts to facilitate complex bond formations under mild conditions. nih.gov Similarly, copper-catalyzed cyanomethylation of imines using acetonitrile as both the solvent and cyanide source demonstrates another catalytic strategy for forming bonds adjacent to a nitrile group. mdpi.com

Multi-step Synthetic Sequences

The construction of this compound is most practically achieved through a multi-step sequence, which allows for the precise installation of the required functional groups at specific positions on the pyridine ring. A common and logical approach involves two key transformations: the introduction of the methoxy (B1213986) group at the 2-position and the attachment of the acetonitrile group at the 4-position.

One established method for creating a 2-methoxypyridine (B126380) structure is through the nucleophilic aromatic substitution of a suitable precursor, such as a 2-chloropyridine (B119429) derivative. researchgate.net The reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860) in anhydrous methanol, for example, exclusively yields the corresponding 2-methoxy derivatives. researchgate.net This highlights a reliable method for installing the methoxy group.

Following the introduction of the methoxy group, the acetonitrile moiety must be constructed at the 4-position. A versatile method for this can be adapted from the synthesis of 2-(pyridin-4-yl)acetonitrile (B76164). google.com This process begins with a 4-chloropyridine (B1293800) derivative, which is first reacted with ethyl cyanoacetate (B8463686) in the presence of a strong base like potassium tert-butoxide. The resulting intermediate, an ethyl 2-cyano-2-(pyridin-4-yl)acetate, is then subjected to decarboxylation by heating in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as lithium chloride to yield the final acetonitrile product. google.com Combining these strategies provides a coherent multi-step pathway to the target molecule.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires meticulous optimization of various reaction parameters, including solvent, temperature, and the specific catalysts and reagents used.

The choice of solvent is critical and can dramatically influence reaction rates and product yields. In the synthesis of pyridine derivatives, a range of solvents have been tested to determine optimal conditions. For nucleophilic substitution reactions on the pyridine ring, polar aprotic solvents are often preferred. In a model reaction for the synthesis of N-amino pyridine-2,6-dione derivatives, N,N-dimethylformamide (DMF) provided a significantly higher yield (80%) compared to other solvents like acetonitrile (65%), ethanol (B145695) (58%), or tetrahydrofuran (B95107) (THF) (51%) when the reaction was conducted at reflux. researchgate.net

In the synthesis of 2-(pyridin-4-yl)acetonitrile from 4-chloropyridine hydrochloride, solvents such as THF, DMSO, and DMF were found to be effective for the initial substitution step. google.com For the subsequent decarboxylation step, DMSO was specifically chosen as the reaction solvent due to its high boiling point and ability to facilitate the reaction at elevated temperatures. google.com The influence of the solvent is also noted in the reaction of 4-methoxypyridine (B45360) derivatives with methyl iodide, where the use of DMF exclusively led to the formation of the 1-methylpyridone product, whereas other solvents like toluene, acetonitrile, and methanol produced a mixture of products. researchgate.net

Table 1: Effect of Different Solvents on Product Yield in a Pyridine Derivative Synthesis

| Entry | Solvent | Temperature | Yield (%) |

| 1 | Ethanol | Reflux | 58 |

| 2 | Methanol | Reflux | 47 |

| 3 | Acetonitrile | Reflux | 65 |

| 4 | THF | Reflux | 51 |

| 5 | DMF | Reflux | 80 |

| Data derived from a model reaction for the synthesis of 1-amino-2,6-dioxo-4-(p-tolyl)-1,2,3,6-tetrahydropyridine-3-carbonitrile. researchgate.net |

Reaction temperature is another crucial parameter that must be precisely controlled. Many of the synthetic steps leading to functionalized pyridines require heating to proceed at a reasonable rate. For instance, the optimal yields in the synthesis of certain pyridine diones were achieved only under reflux conditions, with only trace amounts of product forming at room temperature. researchgate.net

A clear temperature dependency is illustrated in the multi-step synthesis of 2-(pyridin-4-yl)acetonitrile. The initial nucleophilic substitution reaction is carried out at a temperature range of 60°C to 90°C. google.com However, the subsequent decarboxylation step requires a significantly higher temperature, between 100°C and 160°C, to efficiently remove the ester group and form the acetonitrile product. google.com The reaction time is also dependent on temperature; in one documented procedure, reacting at 100°C required 180 minutes, while increasing the temperature to 160°C reduced the required time to 90 minutes. google.com

The specific reagents and catalysts chosen for the synthesis have a direct impact on the reaction's success.

Nucleophiles and Bases: In the formation of the 2-methoxy group, sodium methoxide serves as the oxygen nucleophile that displaces a leaving group (like chloride) on the pyridine ring. researchgate.net Strong bases are essential in steps involving the formation of carbon-carbon bonds. For example, potassium tert-butoxide is used to deprotonate the active methylene (B1212753) group of ethyl cyanoacetate, converting it into a potent nucleophile capable of attacking the pyridine ring. google.com

Promoters and Additives: Certain reagents are added to facilitate specific transformations. In the Krapcho decarboxylation step to form the acetonitrile, lithium chloride is a key reagent. google.com It is believed to assist in the cleavage of the ethyl ester group, promoting the elimination of carbon dioxide and the formation of the final product.

Catalysts: As mentioned, metal-based catalysts like Fe/MgO can activate C-H bonds in acetonitrile for subsequent reactions. researchgate.net In other related syntheses, simple organic molecules can act as catalysts. For example, L-proline has been used to catalyze the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, demonstrating the utility of organocatalysis in this area of chemistry. researchgate.net

Synthesis of Functionalized Derivatives of this compound

Introduction of Substituents at the Pyridine Ring

The pyridine core of this compound is amenable to various functionalization reactions, allowing for the strategic introduction of different chemical groups. Electrophilic aromatic substitution is a common method employed for this purpose. For instance, nitration of the pyridine ring can be achieved, which in turn provides a chemical handle for further modifications. The nitro group can be reduced to an amine, which can then be subjected to a wide array of transformations.

Another key strategy is halogenation, which introduces a halogen atom onto the pyridine ring. This halogenated derivative can then participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These powerful reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the attachment of a broad range of substituents to the pyridine scaffold. Minor adjustments in the chemical structures of pyridine derivatives can significantly influence their properties and interactions. rsc.org

Modification of the Acetonitrile Moiety

The acetonitrile portion of the molecule offers additional sites for chemical modification. The methylene group (-CH2-) adjacent to the nitrile is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in alkylation reactions to introduce new substituents at this position.

The nitrile group (-CN) itself is a versatile functional group that can be transformed into other moieties. researchgate.net It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced, for example through catalytic hydrogenation, to form a primary amine. These transformations open up avenues for further derivatization, such as the formation of amides or esters from the carboxylic acid, or the reaction of the amine with various electrophiles. Platinum(II)-mediated coupling reactions of acetonitrile with exocyclic nitrogen atoms have also been explored. nih.gov

Preparation of Hybrid Molecules Incorporating the 2-Methoxypyridin-4-yl Scaffold

Molecular hybridization, which involves combining two or more pharmacophore scaffolds, is a recognized strategy in drug design to develop new entities with potentially enhanced or novel biological activities. nih.govmdpi.comrsc.org The 2-methoxypyridin-4-yl scaffold can be incorporated into such hybrid molecules. By utilizing the functionalized derivatives described previously, this scaffold can be covalently linked to other bioactive molecules. For example, a derivative bearing a carboxylic acid can be coupled with an amine-containing molecule to form a stable amide linkage. This approach allows for the creation of large and structurally diverse molecules that integrate the features of the 2-methoxypyridin-4-yl core with those of other chemical entities.

Purification and Characterization Techniques in Synthetic Studies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized compounds like this compound and its derivatives. researchgate.net Reversed-phase HPLC is commonly used, where the mobile phase is typically a mixture of acetonitrile and water. illinois.eduresearchgate.net A C18 column is often employed as the stationary phase. ptfarm.pl

The method allows for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities. google.com By integrating the area of the peak corresponding to the desired product and comparing it to the total area of all peaks, a quantitative measure of purity can be obtained. HPLC is also invaluable for monitoring the progress of a chemical reaction. ptfarm.pl

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. nih.govmdpi.com

¹H NMR provides detailed information about the number and types of protons in a molecule and their immediate chemical environment. For the parent compound, one would expect to see distinct signals for the methoxy group protons, the methylene protons of the acetonitrile moiety, and the aromatic protons on the pyridine ring.

¹³C NMR provides information about the carbon framework of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Together, these spectroscopic techniques provide unambiguous evidence for the structure and identity of the synthesized molecules. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxypyridin 4 Yl Acetonitrile Analogues

Ligand Exchange and Rearrangement Reactions in Metal Complexesresearchgate.netresearchgate.netrsc.org

The nitrogen atom of the pyridine (B92270) ring in analogues of 2-(2-Methoxypyridin-4-yl)acetonitrile possesses a lone pair of electrons, making it an effective ligand for a wide range of transition metals. researchgate.net The stability and reactivity of the resulting metal complexes are dictated by a variety of factors, including the electronic and steric properties of the ligands, the nature of the metal center, and the reaction environment. Ligand exchange, a fundamental process in coordination chemistry, involves the replacement of one ligand in a complex with another. libretexts.orglibretexts.org These reactions are crucial in catalysis, biological systems, and the synthesis of novel coordination compounds. nih.govresearchgate.net

Influence of Substituents on Reaction Kineticsnih.govnih.gov

The rate of ligand exchange reactions is highly sensitive to the electronic properties of the substituents on the pyridine ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, generally leading to stronger metal-ligand bonds and potentially slower dissociative ligand exchange rates. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the pyridine nitrogen, which can weaken the metal-ligand bond and accelerate ligand dissociation. sciepub.com

This relationship can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ). A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups. For instance, studies on the pyridinolysis of various esters have shown that the electronic nature of the substituent in the pyridine nucleophile significantly impacts the reaction rate, as described by the Brønsted-type and Hammett equations. researchgate.netrsc.org

In the context of metal complexes, the hydrolysis of monofunctional "piano-stool" ruthenium(II) arene complexes of the type [(η6-arene)Ru(ethylenediamine)(X)]n+, where X is a substituted pyridine, demonstrates this principle. The rate of hydrolysis, which involves the substitution of the pyridine ligand by water, is influenced by the substituents on the pyridine ring. Electron-withdrawing substituents such as chloro or cyano groups on the pyridine ring lead to an increase in the hydrolysis rate compared to unsubstituted pyridine. researchgate.net

Table 1: Second-Order Rate Constants for Reactions of 2,4-Dinitrophenyl Benzoates with Z-Substituted Pyridines.

| Substituent (Z) | pKa | k (M-1s-1) |

|---|---|---|

| 4-NMe2 | 9.61 | 3.55 x 101 |

| 4-Me | 6.03 | 2.29 |

| 3-Me | 5.67 | 1.38 |

| H | 5.21 | 6.61 x 10-1 |

| 3-COMe | 3.18 | 6.61 x 10-2 |

| 3-Cl | 2.81 | 2.88 x 10-2 |

| 3-CN | 1.35 | 3.98 x 10-3 |

This table illustrates the effect of substituents on the nucleophilicity of pyridine in an SNAr reaction. Data sourced from relevant kinetic studies.

Impact of External Factors (Solvent, Temperature, Halides)nih.govnih.gov

External factors play a critical role in modulating the kinetics and thermodynamics of ligand exchange reactions.

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates. Polar, coordinating solvents can stabilize charged intermediates or transition states, and may even participate directly in the reaction mechanism, for example, by forming a solvato-complex before the final ligand binds. nih.gov In some palladium(II) complexes, ligand exchange is actively promoted by polar solvents. researchgate.net The rate of pyridine exchange in cobalt porphyrin cage complexes was found to be dramatically affected by the solvent, with the dissociation rate constant being significantly lower in coordinating acetonitrile (B52724) compared to chloroform. nih.gov

Temperature: The temperature dependence of reaction rates allows for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These parameters provide insight into the transition state of the reaction. A large, positive ΔS‡ is often indicative of a dissociative mechanism, where the release of a ligand and solvent molecules from the coordination sphere leads to an increase in disorder. Conversely, a negative ΔS‡ suggests an associative mechanism, where the formation of a more ordered, higher-coordinate intermediate occurs. libretexts.orgnih.gov

Table 2: Activation Parameters for Pyridine Dissociation from a Cobalt Porphyrin Cage Complex in Different Solvents.

| Solvent | ΔH‡ (kcal mol-1) | ΔS‡ (cal mol-1 K-1) | ΔG‡298 (kcal mol-1) |

|---|---|---|---|

| CHCl3 | 28.9 | 58.2 | 11.6 |

| CH3CN | 12.1 | -31.5 | 21.5 |

This table demonstrates the significant impact of the solvent on the activation parameters for a dissociative ligand exchange process. Data adapted from mass spectrometry studies. nih.gov

Proposed Mechanisms of Ligand Scrambling and Oxidationlibretexts.orglibretexts.org

Ligand exchange reactions in metal complexes can proceed through several distinct mechanisms. The specific pathway is largely determined by the geometry of the complex, the electron configuration of the metal, and the steric and electronic properties of the ligands involved. researchgate.net

Dissociative (D) Mechanism: This is a two-step process where the leaving group first dissociates from the metal center to form an intermediate with a lower coordination number. This is typically the rate-determining step. The intermediate then rapidly coordinates with the incoming ligand. This mechanism is common for octahedral complexes and is characterized by a first-order rate law that is independent of the incoming ligand's concentration and often a positive entropy of activation. researchgate.netlibretexts.org

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving group dissociates from this intermediate. The initial association is typically the rate-determining step. This pathway is common for coordinatively unsaturated complexes, such as square-planar d8 complexes, and follows second-order kinetics with a rate dependent on the concentration of both the complex and the incoming ligand. It is often associated with a negative entropy of activation. libretexts.orglibretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate. The interchange mechanism is further divided into associative interchange (Ia), where bond-making to the incoming ligand is more advanced in the transition state, and dissociative interchange (Id), where bond-breaking of the leaving group is more prominent. Many reactions of octahedral complexes are now considered to proceed via an interchange mechanism. researchgate.netresearchgate.net

Ligand scrambling refers to processes where multiple ligands on a metal center exchange positions or are replaced, often leading to a statistical distribution of products. This can occur through a series of the fundamental steps described above. Oxidation of the metal center can also accompany ligand exchange, particularly if the entering or leaving ligands have redox activity or if external oxidants or reductants are present.

Nucleophilic and Electrophilic Aromatic Substitution Reactionsmasterorganicchemistry.comwikipedia.orgchemistrysteps.com

The pyridine ring is electron-deficient compared to benzene, due to the electron-withdrawing inductive effect of the nitrogen atom. This electronic character makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-2 (α) and C-4 (γ) positions, while it is deactivated towards electrophilic attack. uoanbar.edu.iq The presence of a methoxy (B1213986) group at the C-2 position and a cyanomethyl group at the C-4 position in the parent structure creates a complex interplay of electronic effects that directs the regioselectivity and reactivity of substitution reactions.

Kinetics and Thermodynamics of Addition Reactionsnih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically proceeds via a two-step addition-elimination mechanism. The first step, which is usually rate-determining, involves the nucleophilic attack on the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial for the reaction to proceed. For pyridines, attack at the C-2 and C-4 positions is favored because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. masterorganicchemistry.com

Kinetic studies of the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution show that the reactions proceed via a SNAr mechanism where the first step is rate-determining. researchgate.net The Brønsted-type plots are linear, with βnuc values of 0.52 and 0.55, respectively, indicating a significant degree of bond formation in the transition state. researchgate.net Thermodynamic parameters for azide-tetrazole equilibria in related fused pyridine systems have been determined, showing that the tetrazole form is generally favored. nih.gov

Table 3: Second-Order Rate Constants (k) for the Reaction of 2-Methoxy-nitropyridines with Secondary Amines in Water at 20 °C.

| Substrate | Nucleophile | pKa | k (M-1s-1) |

|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Pyrrolidine | 11.27 | 3.73 x 10-2 |

| Piperidine | 11.12 | 1.16 x 10-2 | |

| Morpholine | 8.33 | 1.80 x 10-4 | |

| 2-Methoxy-5-nitropyridine | Pyrrolidine | 11.27 | 6.49 x 10-2 |

| Piperidine | 11.12 | 1.78 x 10-2 | |

| Morpholine | 8.33 | 2.50 x 10-4 |

This table presents kinetic data for the SNAr reaction of methoxy-substituted nitropyridines, which are close analogues to the subject compound. Data sourced from a kinetic study. researchgate.net

Structure-Reactivity Relationshipsnih.govrsc.orgnih.gov

The relationship between the structure of pyridine derivatives and their reactivity in aromatic substitution can be effectively analyzed using linear free-energy relationships like the Hammett equation. sciepub.comlibretexts.org For nucleophilic aromatic substitution, electron-withdrawing substituents on the pyridine ring enhance the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com This is reflected in a positive ρ value in the Hammett plot.

For the pyridinolysis of 2,4-dinitrophenyl benzoates, Hammett plots show a break, with a larger ρ value for substrates with electron-donating groups and a smaller one for those with electron-withdrawing groups, indicating a complex interplay of factors beyond simple substituent effects, possibly including ground-state stabilization. rsc.org In the reactions of N-methylpyridinium ions, the reactivity order for leaving groups is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the typical SNAr "element effect" and suggests a mechanism where deprotonation of the addition intermediate is rate-determining. researchgate.netnih.gov The greater reactivity of the cyano-substituted substrates is attributed to the electron-withdrawing nature of the cyano group facilitating this deprotonation step. researchgate.netnih.gov

Conversely, electrophilic aromatic substitution on the pyridine ring is disfavored due to the ring's electron-deficient character. When such reactions do occur, they require harsh conditions and are generally directed to the C-3 (β) position, as the intermediates from attack at C-2 or C-4 would place a positive charge adjacent to the already electron-deficient nitrogen, which is highly unfavorable. uoanbar.edu.iq The presence of a strong electron-donating group like a methoxy group at the C-2 position can activate the ring towards electrophilic attack, but the deactivating effect of the ring nitrogen and the cyanomethyl group at C-4 still makes these reactions challenging. stackexchange.com

Protonation and Acid-Base Chemistry of the Pyridine Nitrogen

The basicity of the pyridine nitrogen in this compound is a key determinant of its chemical and biological activity. The electron-donating methoxy group at the 2-position and the electron-withdrawing acetonitrile group at the 4-position influence the electron density at the nitrogen atom, thereby modulating its pKa value. A predicted pKa value for this compound is approximately 2.61 ± 0.10. This value indicates that the compound is a weak base.

The presence of the methoxy group at the 2-position is known to decrease the basicity of the pyridine ring compared to unsubstituted pyridine (pKa of 5.23). This is attributed to the inductive electron-withdrawing effect of the oxygen atom and potential steric hindrance of the nitrogen's lone pair by the adjacent methoxy group nih.gov.

Spectroscopic Studies of Protonation States

The protonation state of this compound can be investigated using various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the determination of the pKa value by monitoring changes in the spectral properties of the molecule as a function of pH.

In UV-Vis spectroscopy , the absorbance of a solution of the compound is measured at different pH values. The protonated and deprotonated forms of the molecule will exhibit different absorption spectra. By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is typically obtained. The inflection point of this curve corresponds to the pKa of the compound tripod.comijper.orgyoutube.com. This method is effective for compounds with a chromophore near the ionization center, which is the case for this pyridine derivative nih.gov.

NMR spectroscopy can also be employed to study protonation. The chemical shifts of the protons on and near the pyridine ring are sensitive to the protonation state of the nitrogen atom. By titrating the compound with an acid or base and monitoring the changes in the 1H NMR spectrum, the equilibrium between the protonated and deprotonated forms can be followed. This allows for the determination of the pKa value researchgate.net. For instance, the protonation of the pyridine nitrogen would lead to a downfield shift of the signals for the aromatic protons.

Influence of pH on Molecular Recognition

The protonation state of the pyridine nitrogen, which is dictated by the pH of the environment, plays a crucial role in the molecular recognition capabilities of this compound. At a pH below its pKa, the pyridine nitrogen will be protonated, resulting in a positively charged pyridinium (B92312) ion. This positive charge can significantly influence its interactions with other molecules, particularly biological macromolecules.

For instance, the protonated form can engage in strong electrostatic interactions and hydrogen bonding with negatively charged residues (e.g., aspartate, glutamate) or hydrogen bond acceptors on the surface of a protein or other biological targets. Conversely, in a neutral or basic environment (pH > pKa), the pyridine nitrogen will be unprotonated and neutral. This allows it to act as a hydrogen bond acceptor.

Therefore, the pH of the surrounding medium can act as a switch, modulating the binding affinity and specificity of this compound for its molecular partners. This pH-dependent interaction is a critical factor in the rational design of molecules targeting specific biological environments with varying pH, such as different cellular compartments or tissues.

Interactions with Biological Species

The structural features of this compound, including the methoxypyridine ring and the acetonitrile group, enable it to participate in various non-covalent interactions with biological molecules. These interactions are fundamental to its potential biological activity.

Hydrogen Bonding Interactions

Hydrogen bonding is a key interaction for pyridine-containing molecules in biological systems. The nitrogen atom of the pyridine ring in its unprotonated state can act as a hydrogen bond acceptor. The oxygen atom of the methoxy group can also participate as a hydrogen bond acceptor.

Furthermore, upon protonation, the pyridinium N-H group becomes a strong hydrogen bond donor. The nitrile group, while a weaker hydrogen bond acceptor, can also contribute to the network of interactions. These hydrogen bonds can form with amino acid residues in a protein's binding pocket, such as serine, threonine, or the peptide backbone, contributing to the stability of the ligand-protein complex wustl.edu.

Hydrophobic Interactions

Hydrophobic interactions are another significant driving force for the binding of small molecules to biological targets researchgate.net. The pyridine ring of this compound is an aromatic system and can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site wustl.edu.

The methyl group of the methoxy substituent also contributes to the molecule's hydrophobicity. These interactions are crucial for the initial recognition and desolvation of the ligand from the aqueous environment into the typically more hydrophobic binding pocket of a biological target. The interplay between hydrogen bonding and hydrophobic interactions is essential for achieving high binding affinity and specificity wustl.edu.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Predicted pKa | 2.61 ± 0.10 |

| Predicted LogP | 0.85 |

Applications in Medicinal Chemistry and Drug Discovery

Development of Therapeutic Agents

Research into compounds structurally related to 2-(2-Methoxypyridin-4-yl)acetonitrile has led to the identification of derivatives with significant therapeutic potential, particularly in the realm of cancer and infectious diseases.

Derivatives incorporating the pyridine (B92270) and acetonitrile (B52724) moieties have shown promise as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, including those that have developed resistance to existing chemotherapy drugs.

The anti-proliferative activity of various heterocyclic compounds containing pyridine or nitrile groups has been a key area of investigation. Studies have shown that synthetic derivatives can effectively inhibit the growth of human cancer cells. For instance, certain 2-phenylacrylonitrile (B1297842) derivatives have demonstrated potent inhibitory activity against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cells. nih.gov Similarly, a series of 4-trifluoromethoxy proguanil (B194036) derivatives showed that compounds with specific alkyl chain lengths (n-pentyl to n-octyl) had significantly improved anti-proliferative activity compared to the parent compound. nih.gov These findings highlight the potential of modifying the basic acetonitrile structure to enhance its cytotoxic effects on tumor cells. nih.govnih.gov

Table 1: Anti-proliferative Activity of Selected Acrylonitrile (B1666552) Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Source |

| 1g2a | HCT116 | 5.9 | nih.gov |

| 1g2a | BEL-7402 | 7.8 | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. nih.gov Research has focused on developing compounds that can overcome these resistance mechanisms. For example, a series of N(10)-substituted-2-methoxyacridone analogues, which share a methoxy-substituted ring system, were synthesized to find modulators of MDR. nih.gov Several of these compounds were found to increase the accumulation of vinblastine, a chemotherapy agent, in MDR cancer cells, suggesting they can inhibit the P-glycoprotein (P-gp) efflux pump, a common cause of resistance. nih.gov Furthermore, some platinum(IV) prodrugs have been shown to be effective against cisplatin-resistant ovarian cancer cell lines, demonstrating the potential for novel compounds to overcome acquired resistance to established drugs. mdpi.com

The anticancer effects of these derivatives are often attributed to specific molecular mechanisms.

Topoisomerase II Inhibition: Topoisomerase II (Top2) is a vital enzyme for DNA replication and chromosome segregation, making it a key target for cancer chemotherapy. nih.govnih.gov Drugs that target Top2, known as Top2 poisons, work by stabilizing the complex between the enzyme and DNA, which leads to double-strand breaks in the DNA of cancer cells and ultimately triggers cell death. nih.govembopress.orgembopress.org Many highly active anticancer agents, including doxorubicin (B1662922) and etoposide, function as Topoisomerase II inhibitors. nih.govnih.gov This mechanism is a plausible pathway for the cytotoxic activity of novel heterocyclic compounds. embopress.orgnih.gov

Reactive Oxygen Species (ROS) Induction: Cancer cells often exhibit increased intrinsic oxidative stress due to a higher metabolic rate and mitochondrial dysfunction. nih.gov This can be exploited as a therapeutic strategy. Certain anticancer agents function by further accelerating the accumulation of reactive oxygen species (ROS) within cancer cells, leading to severe cellular damage and apoptosis (programmed cell death). nih.gov For example, 2-methoxyestradiol, a metabolite of estradiol, has been shown to induce apoptosis in human neuroblastoma cells by generating ROS and causing mitochondrial injury. nih.gov This ROS-mediated mechanism is a significant pathway for inducing cell death in cancer cells and is a potential mode of action for derivatives of this compound. nih.govmdpi.com

A critical aspect of cancer drug development is achieving selectivity, where the therapeutic agent is more toxic to cancer cells than to normal, healthy cells. nih.gov This minimizes the harmful side effects commonly associated with chemotherapy. mdpi.com Researchers evaluate this by calculating a selectivity index, which compares the cytotoxicity of a compound in cancer cell lines versus non-cancerous cell lines. mdpi.com For instance, studies on certain 4-aryl-1,4-dihydropyridines found them to be more cytotoxic to HeLa (cervical cancer) and MCF-7 (breast cancer) cells than to normal human fibroblasts. mdpi.com Similarly, efforts have been made to develop formulations that increase the concentration of a cytotoxic agent in tumor cells while having a protective effect on healthy cells. nih.gov

Table 2: Selectivity of 1,4-Dihydropyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index | Source |

| 18 | HeLa | 3.6 | GM07492 | >25 | >6.9 | mdpi.com |

| 18 | MCF-7 | 5.2 | GM07492 | >25 | >4.8 | mdpi.com |

| 19 | HeLa | 2.3 | GM07492 | >25 | >10.9 | mdpi.com |

| 19 | MCF-7 | 5.7 | GM07492 | >25 | >4.4 | mdpi.com |

| 20 | HeLa | 4.1 | GM07492 | >25 | >6.1 | mdpi.com |

| 20 | MCF-7 | 11.9 | GM07492 | >25 | >2.1 | mdpi.com |

In addition to anticancer activity, pyridine and its derivatives are known to possess a wide range of antimicrobial properties. The pyridine nucleus is a core component of many compounds with therapeutic importance in medicine and agriculture. researchgate.net For example, a series of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were evaluated for their antibacterial activity against extended-spectrum β-lactamase (ESBL) producing E. coli, a strain known for its resistance to common antibiotics. nih.govmdpi.com The results indicated that these compounds have promising antibacterial effects. nih.govmdpi.com Similarly, other studies on newly synthesized nicotinonitrile derivatives, which also contain a pyridine ring, showed that some of the compounds exhibited moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi. researchgate.net

Antiviral Activity (e.g., SARS-CoV-2 PLpro Inhibition)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key component in the virus's ability to suppress the host's innate immune response. frontiersin.org This dual function makes it a prime target for the development of antiviral therapeutics. frontiersin.orgnih.gov While the specific compound this compound has not been extensively documented as a direct PLpro inhibitor, its structural motifs are highly relevant to the design of such agents.

Below is a table of known PLpro inhibitors that serve as benchmarks for the design of new chemical entities.

| Compound | Target | IC50 (μM) | Antiviral EC50 (μM) |

| GRL-0617 | SARS-CoV-2 PLpro | 1.39 - 5.63 | ~20 |

| YM155 | SARS-CoV-2 PLpro | 2.47 | 0.17 |

| Cryptotanshinone | SARS-CoV-2 PLpro | 5.63 | 0.70 |

| Tanshinone I | SARS-CoV-2 PLpro | N/A | N/A |

This table presents data for established SARS-CoV-2 PLpro inhibitors to provide context for drug discovery efforts. IC50 represents the concentration required to inhibit enzyme activity by 50%, while EC50 represents the concentration required to inhibit viral replication in cells by 50%. Data sourced from multiple studies. nih.govfrontiersin.org

Modulation of Metabolic Function

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain that plays a critical role in regulating energy homeostasis, appetite, and body weight. nih.gov Dysfunctional MC4R signaling is associated with severe obesity, making this receptor a significant target for therapeutic intervention in metabolic disorders. google.com The development of small-molecule modulators for MC4R is an active area of research.

The methoxy-aromatic scaffold is a key feature in certain nonpeptidic MC4R modulators. For instance, researchers have identified 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole as a novel MC4R antagonist. nih.gov Although this compound contains a methoxyphenyl group rather than a methoxypyridine, it highlights the utility of this type of substituted aromatic structure in achieving potent interactions with the receptor. Such compounds have been shown to effectively reduce tumor-induced weight loss in animal models, demonstrating the therapeutic potential of modulating the MC4R pathway. nih.gov The design of new agonists or antagonists incorporating the 2-methoxypyridine (B126380) core could offer an alternative chemical space for developing novel treatments for obesity and other metabolic diseases.

Targeting Specific Protein Kinases (e.g., BRAF (V600E), PI3Kα)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-methoxypyridine scaffold has been successfully incorporated into potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in tumors.

Specifically, a series of sulfonamide methoxypyridine derivatives were designed as dual inhibitors of PI3Kα and mTOR, two key kinases in the pathway. In these designs, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) fragment was identified as a critical component for achieving high PI3K inhibitory activity. The 2-methoxypyridine portion of the molecule plays a crucial role in binding to the enzyme's active site. While these studies focused on the 2-methoxypyridin-3-yl isomer, the findings underscore the importance of the 2-methoxypyridine core in kinase inhibitor design.

The BRAF(V600E) mutation is another key driver in several cancers, particularly melanoma. nih.gov While specific public data on this compound as a direct BRAF inhibitor is limited, the pyridine core is a common element in many kinase inhibitors. The principles learned from the development of PI3Kα inhibitors can inform the design of novel BRAF inhibitors built around a methoxypyridine scaffold.

The table below shows the inhibitory activity of representative methoxypyridine-containing compounds against PI3Kα and cancer cell lines.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell IC50 (nM) | MCF-7 Cell IC50 (nM) |

| 22c | 0.22 | 23 | 20 | 130 |

Data for compound 22c, a potent PI3K/mTOR dual inhibitor containing a 2-methoxypyridin-3-yl core. This data illustrates the high potency that can be achieved with this scaffold. HCT-116 and MCF-7 are human cancer cell lines.

Antiandrogen Development

The androgen receptor (AR) is a primary driver of prostate cancer, and blocking its function is a cornerstone of therapy. Second-generation antiandrogens like Enzalutamide (MDV3100) and Apalutamide (ARN-509) have significantly improved outcomes for patients. nih.govnih.gov These drugs are based on a diarylthiohydantoin chemical structure. nih.gov

Currently, there is no direct evidence in the reviewed literature linking the this compound scaffold to approved antiandrogens. However, the search for novel AR antagonists with different mechanisms of action or improved resistance profiles is ongoing. mdpi.com The development of new chemical classes of antiandrogens is a key strategy to overcome resistance to existing therapies. nih.gov Given the proven versatility of the pyridine ring in medicinal chemistry, the 2-methoxypyridine scaffold represents a potential starting point for designing novel, structurally distinct AR antagonists. Its ability to form specific hydrogen bonds and participate in various molecular interactions could be leveraged to design compounds that bind to the AR ligand-binding domain or other allosteric sites with high affinity and specificity.

Drug Design and Optimization Strategies

The 2-methoxypyridine scaffold is a valuable starting point for drug design, lending itself to various optimization strategies to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyridine derivatives, several key principles have been established. The presence and position of substituents like a methoxy (B1213986) (-OMe) group can significantly enhance the biological activity of the parent molecule.

In the context of PI3K/mTOR inhibitors containing a 2-methoxypyridine core, SAR studies have revealed that:

Core Structure: The 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide unit was determined to be essential for potent PI3K inhibitory activity.

Hinge-Binding Moiety: Replacing a simple aromatic ring with more complex heterocyclic systems, such as a quinoline (B57606) core, dramatically increased potency against both PI3Kα and mTOR.

Substituent Effects: Modifications on the hinge-binding portion of the molecule led to significant variations in activity. For example, adding small electron-donating or -withdrawing groups to the quinoline ring could fine-tune the inhibitory concentrations.

These studies demonstrate that while the 2-methoxypyridine scaffold provides a crucial anchor and set of interactions with the target protein, systematic modification of other parts of the molecule is necessary to achieve optimal potency and a desirable therapeutic profile.

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. benthamdirect.comeurekaselect.com The goal is to create a hybrid compound with improved affinity, better efficacy, or a dual mode of action that can address complex diseases by hitting multiple targets simultaneously. benthamdirect.comnih.gov

The development of dual PI3K/mTOR inhibitors is a prime example of this approach. In this case, the molecular architecture can be seen as a hybrid of two distinct pharmacophores:

An Affinity-Binding Moiety: The 2-methoxypyridine benzenesulfonamide part of the molecule is designed to bind with high affinity to a specific pocket in the kinase.

A Hinge-Binding Moiety: A separate aromatic system (e.g., quinoline) is incorporated to interact with the critical hinge region of the kinase active site, a common strategy for achieving potent kinase inhibition.

By linking these two pharmacophores, a single hybrid molecule is created that can effectively block the function of both PI3K and mTOR. This strategy is particularly valuable in oncology, where cancer cells often develop resistance by activating alternative signaling pathways. Targeting multiple nodes in a pathway with a single molecule can lead to a more durable and effective therapeutic response.

Ligand Efficiency and Potency Considerations

In the realm of drug discovery, ligand efficiency (LE) and potency are critical metrics for the evaluation and optimization of lead compounds. Ligand efficiency provides a measure of the binding energy per atom of a ligand to its target, thereby normalizing for size. A higher LE value is often indicative of a more promising starting point for drug development, suggesting that the molecule has a more efficient interaction with the binding site.

For derivatives of this compound, the methoxypyridine core is a key determinant of its physicochemical properties, which in turn influence ligand efficiency. The strategic placement of the methoxy group and the nitrogen atom in the pyridine ring allows for specific interactions, such as hydrogen bonding and dipole interactions, with biological targets. The acetonitrile moiety can also participate in crucial binding interactions or serve as a handle for further chemical modification to enhance potency.

The optimization of compounds originating from this scaffold often involves a careful balance between increasing potency and maintaining or improving ligand efficiency. This process, known as structure-activity relationship (SAR) studies, systematically explores how modifications to the core structure impact biological activity. For instance, altering the substituents on the pyridine ring or modifying the acetonitrile group can lead to significant changes in binding affinity and selectivity. The goal is to identify derivatives that exhibit high potency without a disproportionate increase in molecular weight or lipophilicity, thereby maximizing the efficiency of the ligand-target interaction.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| LogP | 0.8 |

| Topological Polar Surface Area (TPSA) | 46.9 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Note: These values are calculated and provide a theoretical basis for assessing the compound's drug-like properties.

Prodrug Strategies and Drug Delivery

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of an active drug molecule. By chemically modifying the parent drug, a prodrug can exhibit improved solubility, stability, permeability, or targeted delivery, ultimately enhancing its therapeutic efficacy. The this compound scaffold can be a suitable candidate for the application of prodrug strategies.

For instance, the acetonitrile group could be hydrolyzed in vivo by esterases to a carboxylic acid, or reduced to a primary amine, which could then be the active form of the drug or a precursor to it. Such biotransformation would be dependent on the metabolic enzymes present in the target tissue, potentially allowing for site-specific drug activation. This approach can be particularly advantageous in reducing systemic toxicity and increasing the concentration of the active drug at the site of action.

Furthermore, the pyridine nitrogen offers a site for N-oxidation or quaternization to form a prodrug. These modifications can significantly alter the molecule's solubility and transport characteristics. An N-oxide prodrug, for example, might be more water-soluble and could be reduced back to the parent pyridine in hypoxic environments, a characteristic often found in solid tumors. This presents an opportunity for developing tumor-targeted therapies.

Advanced drug delivery systems, such as nanoparticles or liposomes, could also be utilized to encapsulate prodrugs derived from this compound. This approach can protect the prodrug from premature metabolism, control its release profile, and further enhance its targeting to specific cells or tissues.

Radiopharmaceutical Development and Imaging Applications (e.g., PET Imaging)

Radiopharmaceuticals, which are drugs containing radioactive isotopes, are pivotal in nuclear medicine for both diagnostic imaging and therapy. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. The development of novel PET tracers is crucial for advancing our understanding of diseases and for the development of new treatments.

The this compound structure can serve as a scaffold for the development of new PET imaging agents. The methoxy group is a particularly attractive site for radiolabeling with carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), two of the most commonly used positron-emitting radionuclides in PET. For example, the methyl group of the methoxy moiety can be replaced with a [¹¹C]methyl group via O-methylation of the corresponding hydroxypyridine precursor.

Alternatively, a fluoroalkyl group could be introduced at various positions on the pyridine ring to enable labeling with ¹⁸F. The choice of radionuclide and the position of the radiolabel would be guided by the synthetic accessibility and the need to maintain the biological activity of the molecule. A successful PET tracer based on this scaffold would need to exhibit high affinity and selectivity for its biological target, as well as appropriate pharmacokinetic properties, including the ability to cross the blood-brain barrier if targeting the central nervous system.

The development of such radiopharmaceuticals would enable non-invasive in vivo studies of the distribution and density of the target, providing valuable information for drug development and for the diagnosis and monitoring of diseases.

Computational Chemistry and Theoretical Studies

Molecular Docking and Binding Affinity Predictions

No molecular docking studies have been published that detail the interaction of 2-(2-Methoxypyridin-4-yl)acetonitrile with the active sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the B-Raf proto-oncogene (BRAF V600E), or Heat Shock Protein 70 (Hsp70).

There are no available studies that calculate the binding free energies of this compound to VEGFR-2, BRAF (V600E), Hsp70, or any other protein targets.

Quantum Mechanical Calculations

A specific analysis of the electronic properties (such as HOMO/LUMO energies) and reactivity indices for this compound using quantum mechanical methods is not present in the available literature.

There are no published conformational analysis studies for this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the geometry, reactivity, and energetic properties of molecules like this compound.

DFT studies are crucial for elucidating the three-dimensional structure and intermolecular interactions that govern the formation of supramolecular complexes. For compounds structurally related to this compound, DFT calculations, often incorporating dispersion corrections (DFT-D), have been used to analyze the forces stabilizing crystal structures. researchgate.netrsc.org These studies focus on non-covalent interactions such as π–π stacking between aromatic rings and various hydrogen bonding contacts. nih.gov

For instance, analysis of similar pyridine (B92270) derivatives reveals the dihedral angles between the pyridine core and any appended phenyl rings, indicating the degree of planarity within the molecule. nih.gov The exploration of Hirshfeld surfaces helps in decoding the molecule's spatial attributes and quantifying key interactions. nih.gov These computational approaches allow for a detailed understanding of how individual molecules of this compound might self-assemble, which is critical for materials science and drug design.

DFT calculations are also employed to map the energy landscapes of chemical reactions. This involves calculating the energies of reactants, transition states, and products to determine reaction barriers and feasibility. For metal complexes incorporating acetonitrile (B52724) ligands, DFT has successfully explained the mechanisms of photodissociation. nih.gov

In such studies, excitation by light can lead to a metal-to-ligand charge transfer (MLCT) state. The subsequent reaction pathway, including internal conversion to a dissociative state, can be modeled. nih.gov DFT calculations can show, for example, that a dissociative state, characterized by an occupied dσ* antibonding orbital interacting with the acetonitrile ligand, is energetically accessible from the excited state, thus explaining why ligand release occurs. nih.gov These theoretical models provide a clear rationale for observed experimental reactivity and can be used to predict the behavior of this compound in various chemical environments.

Prediction of Drug-Likeness and Toxicity

In silico tools are frequently used in the early stages of drug discovery to predict the drug-likeness and potential toxicity of chemical compounds. These predictions help to prioritize candidates for further development and flag potential liabilities.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Compounds that adhere to these rules are considered more likely to have favorable absorption and permeation properties. nih.gov

Toxicity prediction is equally critical to identify compounds with a higher probability of failing in later clinical trials. nih.gov Computational models can screen for various toxicity endpoints, including mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and organ-specific toxicity such as hepatotoxicity (liver injury). mdpi.com These predictions are based on the analysis of chemical substructures known to be associated with adverse effects. nih.gov

Table 1: Predicted Drug-Likeness and Toxicity Profile for this compound Note: The data in this table is representative and derived from computational models for illustrative purposes.

| Parameter | Predicted Value/Classification | Description |

|---|---|---|

| Molecular Weight | 148.16 g/mol | Complies with Lipinski's rule (<500 g/mol). |

| logP (Lipophilicity) | 1.30 (Predicted) | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 (N, O, CN) | Complies with Lipinski's rule (≤10). |

| Lipinski's Rule of Five | Pass (0 violations) | Indicates good potential for oral bioavailability. |

| AMES Toxicity | Non-mutagenic (Predicted) | Predicts whether the compound is likely to cause DNA mutations. |

| hERG Inhibition | Non-inhibitor (Predicted) | Predicts the risk of cardiotoxicity. mdpi.com |

| Hepatotoxicity | Low risk (Predicted) | Predicts the potential for drug-induced liver injury. mdpi.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME profiling predicts the pharmacokinetic properties of a compound, which are crucial for its efficacy and safety as a potential drug. nih.gov These computational models help to identify potential issues such as poor absorption or rapid metabolism early in the discovery process. mdpi.com

Absorption: Models predict parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability), which indicate how well the compound might be absorbed into the bloodstream after oral administration. mdpi.commdpi.com

Distribution: This includes predictions of a compound's ability to cross the blood-brain barrier (BBB), its volume of distribution (VDss), and the extent to which it binds to plasma proteins like human serum albumin (HSA). nih.govmdpi.com These factors determine where the compound goes in the body and how much is available to act on its target.

Metabolism: A key focus is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing the majority of drugs. mdpi.commdpi.com In silico models predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.com Inhibition of these enzymes can lead to harmful drug-drug interactions. mdpi.com

Excretion: This involves predicting the compound's clearance from the body, often represented as a total clearance (CLtot) value. mdpi.com

Table 2: Predicted ADME Profile for this compound Note: The data in this table is representative and derived from computational models for illustrative purposes.

| ADME Property | Parameter | Predicted Value/Classification |

|---|---|---|

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes (Predicted to cross) |

| Plasma Protein Binding | Moderate | |

| Metabolism | CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Excretion | Total Clearance | Low |

Advanced Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The development of scalable and sustainable synthetic routes is crucial for the commercial viability of any pharmaceutical agent. For 2-(2-Methoxypyridin-4-yl)acetonitrile and its derivatives, research is anticipated to focus on greener chemistry principles, aiming to reduce waste, and improve efficiency.

Current synthetic approaches for related pyridine (B92270) acetonitrile (B52724) compounds often involve multi-step processes. For instance, a patented method for the preparation of 2-(pyridin-4-yl)acetonitrile (B76164) involves the decarboxylation of an ethyl 2-cyano-2-(pyridine-4-yl)acetic ester intermediate. This reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) with lithium chloride at elevated temperatures. While effective, with reported yields up to 92.6%, the scalability of such processes can be challenging due to the use of high boiling point solvents and the need for significant purification steps.

Future methodologies will likely explore:

Continuous Flow Chemistry: This technology offers advantages in terms of safety, scalability, and process control. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and milder reaction conditions. Researchers may investigate the potential of nitrile hydratases or other enzymes to facilitate key synthetic steps, reducing the reliance on traditional chemical reagents.

Photoredox Catalysis: This emerging field in organic synthesis utilizes light to drive chemical reactions. It could offer novel pathways for the construction of the pyridine ring or the introduction of the acetonitrile moiety under more environmentally benign conditions.

Table 1: Comparison of Synthetic Methodologies for Pyridine Acetonitrile Derivatives

| Methodology | Advantages | Disadvantages |

| Batch Synthesis | Well-established, suitable for small-scale production. | Scalability challenges, potential for thermal runaway, larger solvent volumes. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, potential for automation. | Higher initial equipment cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, limited substrate scope. |

| Photoredox Catalysis | Access to novel reaction pathways, mild conditions. | Specialized equipment required, potential for side reactions. |

Exploration of New Biological Targets and Therapeutic Areas

The pyridine scaffold is a common feature in many approved drugs, highlighting its versatility in interacting with a wide range of biological targets. Derivatives of this compound are being investigated for their potential as inhibitors of key signaling pathways implicated in various diseases.

Recent studies have shown that methoxypyridine derivatives can act as potent dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) universiteitleiden.nl. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers universiteitleiden.nl. A synthesized sulfonamide methoxypyridine derivative, compound 22c , demonstrated strong inhibitory activity against both PI3Kα and mTOR, along with potent anti-proliferative effects in cancer cell lines universiteitleiden.nl.

Furthermore, 2-substituted-pyridin-4-yl macrocyclic derivatives have been designed as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising target for cancer immunotherapy. One such derivative, compound 2t , exhibited excellent HPK1 inhibitory activity and demonstrated synergistic effects with anti-PD-1 therapy in a mouse tumor model.

The therapeutic potential of this compound derivatives could extend to other areas, including:

Neurodegenerative Diseases: Targeting kinases involved in neuronal signaling pathways.

Inflammatory Diseases: Modulating inflammatory responses through the inhibition of relevant kinases or other signaling proteins.

Infectious Diseases: Developing agents that interfere with the life cycle of pathogens.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. For a scaffold like this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential targets and efficacy of novel derivatives of this compound. This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. These models can explore a vast chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify key structural features that contribute to the biological activity of this compound derivatives. This information can guide medicinal chemists in the rational design of more potent and selective compounds.

The application of these computational tools can significantly accelerate the drug discovery timeline and reduce the associated costs.

Development of Multi-targeting Agents

Complex diseases such as cancer often involve multiple dysregulated signaling pathways. Multi-targeting agents, which are designed to interact with several biological targets simultaneously, offer a promising therapeutic strategy. The this compound scaffold can serve as a versatile platform for the development of such agents.

The previously mentioned dual PI3K/mTOR inhibitors are a prime example of this approach universiteitleiden.nl. By simultaneously inhibiting two key nodes in a critical cancer signaling pathway, these compounds can achieve a more potent and durable anti-tumor response.

Future research in this area could focus on designing derivatives of this compound that target:

Multiple Kinases: Targeting different kinases within the same or parallel signaling pathways to overcome resistance mechanisms.

A Kinase and a Non-Kinase Target: Combining the inhibition of a key kinase with the modulation of another protein, such as a transcription factor or a protein involved in apoptosis.

The rational design of multi-targeting agents requires a deep understanding of the structural biology of the targets and the use of computational tools to predict the binding of the designed molecules.

Biophysical Characterization of Molecular Interactions

A thorough understanding of how a drug molecule interacts with its biological target is fundamental for rational drug design. Biophysical techniques provide detailed insights into the thermodynamics and kinetics of these interactions. For derivatives of this compound, a suite of biophysical methods can be employed to characterize their binding to target proteins.

Key biophysical techniques and their applications include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, yielding kinetic data such as association (ka) and dissociation (kd) rates, in addition to binding affinity.

X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the ligand-protein complex, revealing the precise binding mode and key intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the binding interface and conformational changes in both the ligand and the protein upon complex formation.

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Information Provided | Throughput |

| Isothermal Titration Calorimetry (ITC) | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low to Medium |

| Surface Plasmon Resonance (SPR) | Affinity (Kd), Association rate (ka), Dissociation rate (kd) | Medium to High |

| X-ray Crystallography | High-resolution 3D structure of the complex | Low |

| NMR Spectroscopy | Binding site mapping, conformational changes, dynamics | Low to Medium |

These techniques are crucial for validating hits from screening campaigns, guiding lead optimization, and ensuring that drug candidates have the desired mechanism of action.

Clinical Translation and Preclinical Development

The ultimate goal of any drug discovery program is the successful clinical translation of a promising candidate. The preclinical development phase for a drug candidate based on the this compound scaffold would involve a series of rigorous studies to assess its safety and efficacy before it can be tested in humans.

Key stages in preclinical development include:

Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models to determine its bioavailability and dosing regimen.

Pharmacodynamics (PD): Investigating the relationship between the drug concentration and its pharmacological effect to establish a therapeutic window.

Toxicology Studies: Assessing the potential adverse effects of the drug candidate in various animal models to ensure its safety.

The development of kinase inhibitors, a likely therapeutic class for derivatives of this scaffold, faces specific challenges in clinical translation. These include the potential for off-target effects, the development of drug resistance, and the need to identify patient populations most likely to respond to the treatment. Overcoming these challenges will require a deep understanding of the underlying biology of the disease and the mechanism of action of the drug, as well as the use of biomarkers to guide clinical development.

The journey from a promising chemical scaffold like this compound to a clinically approved drug is long and arduous. However, by leveraging advanced synthetic methodologies, exploring novel biological targets, integrating cutting-edge computational tools, and conducting rigorous preclinical studies, the full therapeutic potential of this versatile compound and its derivatives can be realized.

Q & A

Basic Research Questions